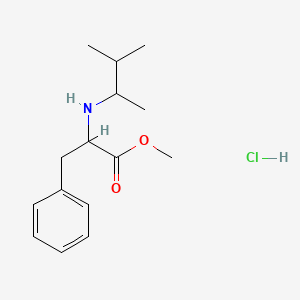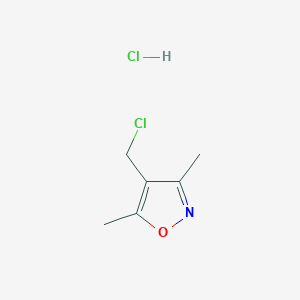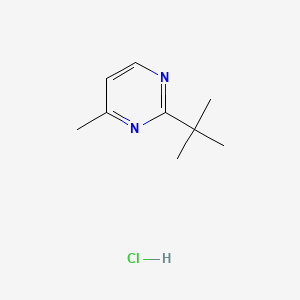
1-Methyl-3-(methylsulfanyl)-5-phenyl-1,2,4-triazin-1-ium iodide
Descripción general
Descripción
1-Methyl-3-(methylsulfanyl)-5-phenyl-1,2,4-triazin-1-ium iodide is a heterocyclic compound that belongs to the class of triazines This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms The presence of a methylsulfanyl group and a phenyl group attached to the triazine ring further defines its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-(methylsulfanyl)-5-phenyl-1,2,4-triazin-1-ium iodide typically involves the reaction of 1-methyl-3-(methylsulfanyl)-5-phenyl-1,2,4-triazine with an iodinating agent. The reaction conditions often include the use of solvents such as methanol or ethanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the iodide salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-Methyl-3-(methylsulfanyl)-5-phenyl-1,2,4-triazin-1-ium iodide can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The triazine ring can be reduced under certain conditions to form a dihydrotriazine derivative.
Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as sodium chloride or sodium bromide in the presence of a suitable solvent like acetone or acetonitrile.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dihydrotriazine derivatives.
Substitution: Corresponding halide salts (e.g., chloride or bromide salts).
Aplicaciones Científicas De Investigación
1-Methyl-3-(methylsulfanyl)-5-phenyl-1,2,4-triazin-1-ium iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of other heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the development of new materials with specific properties, such as ionic liquids.
Mecanismo De Acción
The mechanism by which 1-Methyl-3-(methylsulfanyl)-5-phenyl-1,2,4-triazin-1-ium iodide exerts its effects depends on its specific application. In biological systems, it may interact with cellular components, leading to disruption of cellular processes. The triazine ring can interact with nucleophilic sites in enzymes or DNA, potentially leading to inhibition of enzyme activity or interference with DNA replication.
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-3-(methylsulfanyl)-5-phenyl-1,2,4-triazine: Lacks the iodide ion, making it less reactive in substitution reactions.
1-Methyl-3-(methylsulfanyl)-5-phenyl-1,2,4-triazin-1-ium chloride: Similar structure but with a chloride ion instead of iodide, which may affect its reactivity and solubility.
1-Methyl-3-(methylsulfanyl)-5-phenyl-1,2,4-triazin-1-ium bromide: Contains a bromide ion, which can influence its chemical behavior compared to the iodide derivative.
Uniqueness
1-Methyl-3-(methylsulfanyl)-5-phenyl-1,2,4-triazin-1-ium iodide is unique due to the presence of the iodide ion, which can enhance its reactivity in nucleophilic substitution reactions. This makes it a valuable compound in synthetic chemistry for the preparation of various derivatives.
Propiedades
IUPAC Name |
1-methyl-3-methylsulfanyl-5-phenyl-1,2,4-triazin-1-ium;iodide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N3S.HI/c1-14-8-10(12-11(13-14)15-2)9-6-4-3-5-7-9;/h3-8H,1-2H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KODJDZLRYZJFAD-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=NC(=NC(=C1)C2=CC=CC=C2)SC.[I-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12IN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10638358 | |
| Record name | 1-Methyl-3-(methylsulfanyl)-5-phenyl-1,2,4-triazin-1-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10638358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35102-16-0 | |
| Record name | NSC153123 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153123 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Methyl-3-(methylsulfanyl)-5-phenyl-1,2,4-triazin-1-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10638358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-[Acetyl(methyl)amino]-1,2,4-triazol-1-ium-1-yl]acetic acid;perchlorate](/img/structure/B8094485.png)
![[amino-[(6-methyl-4-oxo-2-phenylchromen-8-yl)methylsulfanyl]methylidene]azanium;bromide](/img/structure/B8094494.png)





![N-[1-(4-chlorophenyl)but-3-enyl]-2-methylaniline;hydrochloride](/img/structure/B8094534.png)

![(Z)-but-2-enedioic acid;phenyl-[4-(trifluoromethyl)phenyl]methanamine](/img/structure/B8094545.png)




